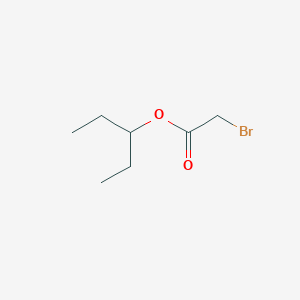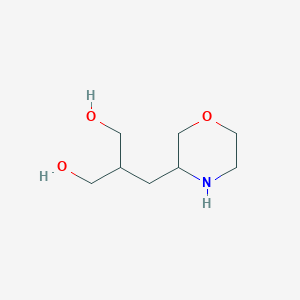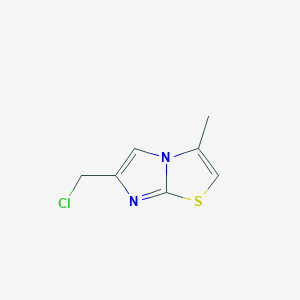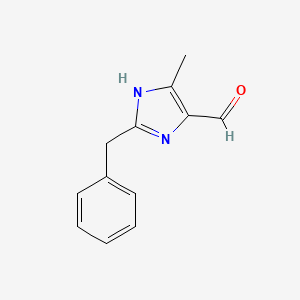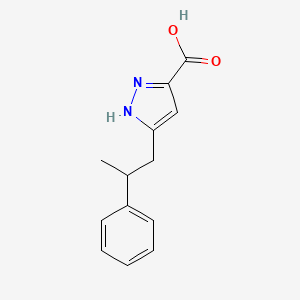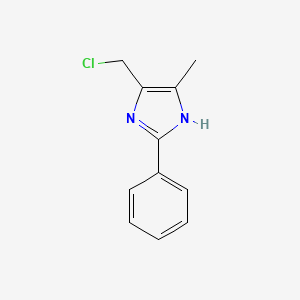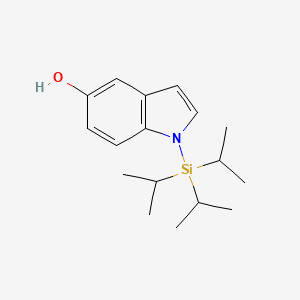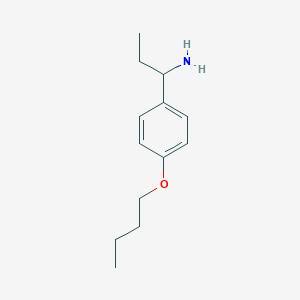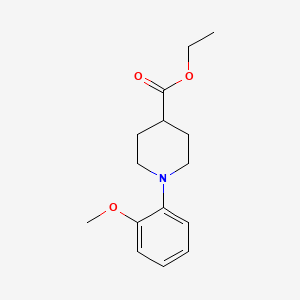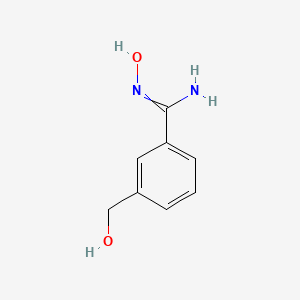
N-hydroxy-3-(hydroxymethyl)benzamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-3-(hydroxymethyl)benzimidamide is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the N’-hydroxy and hydroxymethyl groups in this compound makes it a versatile intermediate for the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-(hydroxymethyl)benzimidamide can be achieved through several methods. One common approach involves the reaction of benzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime, followed by a reduction step to yield the desired product . Another method involves the use of N-hydroxyimidoyl chloride, which reacts with amines to form the amidoxime derivative .
Industrial Production Methods
Industrial production of N’-hydroxy-3-(hydroxymethyl)benzimidamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxy-3-(hydroxymethyl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidoxime group to an amine.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N’-hydroxy-3-(hydroxymethyl)benzimidamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’-hydroxy-3-(hydroxymethyl)benzimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with DNA and RNA, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
- N-hydroxybenzimidamide
- 3-hydroxymethylbenzimidazole
- N-hydroxy-3-methylbenzimidamide
Uniqueness
N’-hydroxy-3-(hydroxymethyl)benzimidamide is unique due to the presence of both N’-hydroxy and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for a broader range of applications and makes it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
N'-hydroxy-3-(hydroxymethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O2/c9-8(10-12)7-3-1-2-6(4-7)5-11/h1-4,11-12H,5H2,(H2,9,10) |
Clave InChI |
DKSFMGRTWCDFRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=NO)N)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

